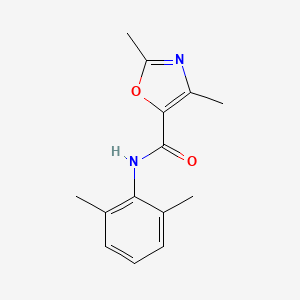
N-(2,6-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and yields .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability under various conditions, and any notable reactions it undergoes .Physical And Chemical Properties Analysis
This includes properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its optical activity .Wissenschaftliche Forschungsanwendungen
AMPK Activation and Its Implications
- AMPK-Dependent and Independent Effects : The AMPK activator AICAr, although not the exact compound , provides a precedent for the modulation of metabolic and cancer pathogenesis pathways. This review indicates the complexity of interpreting the effects of compounds believed to act via AMPK modulation, highlighting a need for caution in attributing biological effects solely to AMPK activation (Visnjic et al., 2021).
Antitumor Activity of Imidazole Derivatives
- Antitumor Properties : Imidazole derivatives, which share a part of the core structure with the compound , have been reviewed for their antitumor activities. This encompasses a range of derivatives showing potential as antitumor drugs, underlying the significance of structural moieties in drug development (Iradyan et al., 2009).
Hepatotoxicity Related to Thyroid Medications
- Hepatotoxicity Concerns : While not directly related to the compound of interest, the review on hepatotoxicity associated with antithyroid drugs like propylthiouracil, methimazole, and carbimazole emphasizes the importance of safety and toxicity evaluations in drug development, particularly for compounds intended for long-term therapy (Akmal & Kung, 2014).
Supramolecular Chemistry Applications
- Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamides (BTAs), while structurally distinct, illustrate the utility of specific moieties in constructing supramolecular architectures for applications in nanotechnology, polymer processing, and biomedical fields. This underscores the potential of designing compounds with specific functional groups for targeted applications (Cantekin et al., 2012).
Antimicrobial and Environmental Toxicity
- Organotin Antituberculosis Activity : Research on organotin complexes, including those with mefenamic acid and related NSAIDs, reveals potent antituberculosis activity. This highlights the relevance of organometallic compounds in developing antimicrobial agents, suggesting potential areas of application for structurally complex compounds (Iqbal et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-6-5-7-9(2)12(8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBVJOHHVYNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

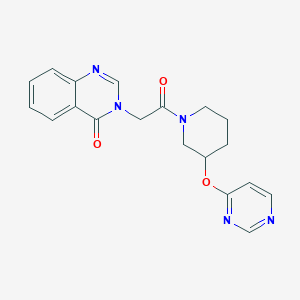
![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
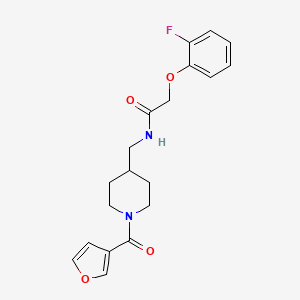
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)
![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)
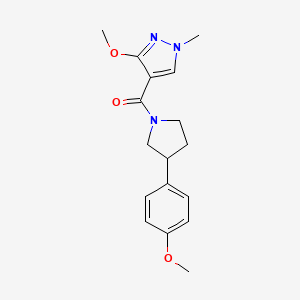
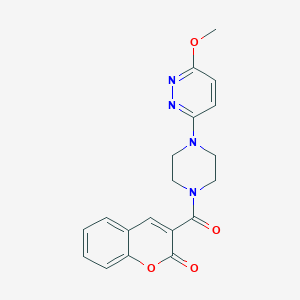
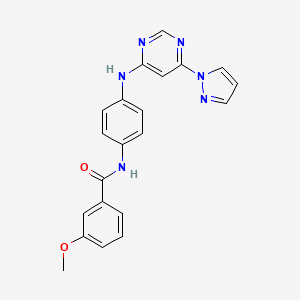
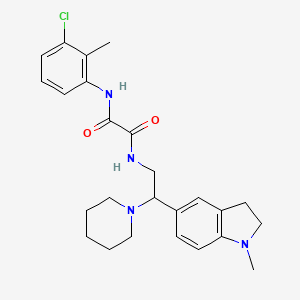
![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)